CRF1 receptor antagonist-1

Description

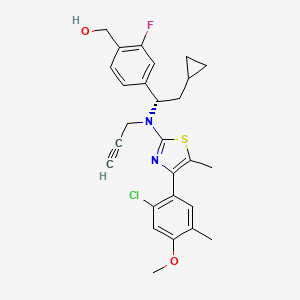

Structure

3D Structure

Propriétés

Formule moléculaire |

C27H28ClFN2O2S |

|---|---|

Poids moléculaire |

499.0 g/mol |

Nom IUPAC |

[4-[(1S)-1-[[4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-1,3-thiazol-2-yl]-prop-2-ynylamino]-2-cyclopropylethyl]-2-fluorophenyl]methanol |

InChI |

InChI=1S/C27H28ClFN2O2S/c1-5-10-31(24(12-18-6-7-18)19-8-9-20(15-32)23(29)13-19)27-30-26(17(3)34-27)21-11-16(2)25(33-4)14-22(21)28/h1,8-9,11,13-14,18,24,32H,6-7,10,12,15H2,2-4H3/t24-/m0/s1 |

Clé InChI |

VFAROONEPOBBIU-DEOSSOPVSA-N |

SMILES isomérique |

CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)[C@@H](CC3CC3)C4=CC(=C(C=C4)CO)F)C |

SMILES canonique |

CC1=CC(=C(C=C1OC)Cl)C2=C(SC(=N2)N(CC#C)C(CC3CC3)C4=CC(=C(C=C4)CO)F)C |

Origine du produit |

United States |

Foundational & Exploratory

Introduction: The Role of the CRF System in Stress

An In-depth Technical Guide on the Mechanism of Action of CRF1 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The primary ligand, CRF, is a 41-amino acid neuropeptide that exerts its effects through two main G-protein-coupled receptors (GPCRs), the CRF1 and CRF2 receptors.[2][3][4] The CRF1 receptor, in particular, is a key target for therapeutic intervention in stress-related disorders. It is widely expressed in stress-responsive brain regions, including the pituitary, cortex, amygdala, and hippocampus.[2][5] Activation of the CRF1 receptor initiates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the secretion of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the release of cortisol from the adrenal glands.[6] Dysregulation and hyperactivity of the CRF/CRF1 system have been implicated in the pathophysiology of numerous conditions, including anxiety, depression, irritable bowel syndrome (IBS), and addiction.[2][6][7] Consequently, CRF1 receptor antagonists have been developed as potential therapeutics to mitigate the downstream effects of excessive CRF signaling.[6][7]

The CRF1 Receptor and Its Signaling Pathways

The CRF1 receptor belongs to the Class B (secretin-like) family of GPCRs.[3] Upon binding of an agonist like CRF or urocortin 1, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. While initially thought to signal exclusively through the Gs-adenylyl cyclase pathway, it is now understood that the CRF1 receptor can couple to multiple G-proteins, leading to a diversity of cellular responses depending on the tissue and cellular context.[3][5][8]

Key Signaling Pathways:

-

Gs/Adenylyl Cyclase Pathway: This is the canonical signaling pathway for the CRF1 receptor.[5][8] Activation of the stimulatory G-protein (Gs) leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological response, such as ACTH release.[4][8]

-

Gq/Phospholipase C Pathway: The CRF1 receptor can also couple to the Gq protein, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[4][8]

-

Gi/MAPK and Akt Pathways: Evidence suggests that CRF1 receptors can also signal through the inhibitory G-protein (Gi).[8] This can lead to the inhibition of adenylyl cyclase, but more complex signaling also occurs. The Gβγ subunits released from activated Gi can stimulate Src kinase, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR) and activate the Phosphoinositide 3-kinase (PI3K) pathway. These events converge on the activation of the Extracellular signal-regulated kinase (ERK1/2) and Akt signaling cascades, which are involved in cell survival and plasticity.[8]

Mechanism of Action of CRF1 Receptor Antagonists

The majority of clinically investigated CRF1 receptor antagonists are non-peptide small molecules.[2] Unlike peptide antagonists (e.g., α-helical CRF9-41) which competitively block the agonist binding site at the N-terminal extracellular domain, these small molecules act as allosteric modulators .[2][9]

They bind to a distinct allosteric site located within the transmembrane (TM) domains of the receptor, sometimes referred to as the "J-domain".[2] This binding induces a conformational change in the receptor that negatively affects the binding and/or signaling efficacy of the endogenous agonist.[2]

Key characteristics of their mechanism include:

-

Allosteric Inhibition: They do not directly compete with CRF for its binding site but rather inhibit its action from a different location on the receptor.[2][9] This results in insurmountable antagonism, where increasing the agonist concentration cannot fully overcome the inhibitory effect.

-

State-Dependent Activity: The inhibitory potency of these antagonists is dependent on the conformational state of the receptor. They are weak inhibitors of agonist binding when the receptor is uncoupled from its G-protein (the 'R' state) but become strong inhibitors when the receptor is coupled to the G-protein (the 'RG' state).[9][10] This demonstrates that they primarily act by preventing the G-protein-coupled, active state of the receptor.

-

Biased Antagonism: Some antagonists may exhibit different potencies and modes of action depending on the specific G-protein pathway being measured. For example, antalarmin (B1665562) has been shown to act as a competitive antagonist for Gs coupling but a noncompetitive antagonist for Gi activation.[2] This suggests that antagonists can selectively stabilize receptor conformations that are unfavorable for coupling to specific downstream pathways.

By blocking the activation of the CRF1 receptor, these antagonists effectively dampen the HPA axis and other neuronal circuits activated by stress.[6][7] This leads to a reduction in the release of ACTH and cortisol, which is the primary therapeutic goal in conditions like congenital adrenal hyperplasia (CAH) and is hypothesized to produce anxiolytic and antidepressant effects.[7][11][12]

Quantitative Data for Select CRF1 Receptor Antagonists

The potency and efficacy of CRF1 receptor antagonists are determined through various in vitro and in vivo assays. The table below summarizes key quantitative data for several well-characterized compounds.

| Compound Name | Other Names | Type | Target | Binding Affinity (Ki / IC50) | Functional Antagonism (IC50) | Clinical Trial Phase (Highest) | Reference(s) |

| Antalarmin | CP-156,181 | Non-peptide | Human CRF1 | Ki: 2.7 nM | Inhibits CRF-stimulated ACTH release | Preclinical | [11][13] |

| Pexacerfont | BMS-562086 | Non-peptide | Human CRF1 | IC50: 6.1 ± 0.6 nM | Active in rodent anxiety models (1-10 mg/kg) | Phase II/III | [2][14][15] |

| Emicerfont | GW876008 | Non-peptide | Human CRF1 | Potent & Selective | Reduces BOLD signal in amygdala, insula | Phase II | [16][17] |

| NBI-77860 | - | Non-peptide | Human CRF1 | Selective | Reduces ACTH by 41-43% in CAH patients | Phase Ib | [12] |

| R121919 | - | Non-peptide | Human CRF1 | High Affinity | Reduced depression/anxiety scores in Phase IIa | Phase II | [18][19] |

| CP-154,526 | - | Non-peptide | Human CRF1 | Selective | Anxiolytic-like activity in rodents | Preclinical | [18][20] |

Key Experimental Protocols

The characterization of CRF1 receptor antagonists involves a standardized workflow from in vitro characterization to in vivo efficacy testing.

In Vitro Assays

5.1.1 Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of the antagonist for the CRF1 receptor and to investigate the mode of inhibition (competitive vs. allosteric).

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., HEK293 or Ltk- cells).

-

Radioligand: A radiolabeled ligand, typically [¹²⁵I]Sauvagine or [¹²⁵I]Astressin, is used to label the CRF1 receptors.[9][21]

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist compound.

-

Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation. Allosteric interactions can be investigated by observing if the antagonist causes a ceiling effect (incomplete displacement) or alters the dissociation rate of the radioligand.[9][10]

-

5.1.2 cAMP Accumulation Assay

-

Objective: To measure the functional antagonist activity of the compound by quantifying its ability to block agonist-induced cAMP production.

-

Methodology:

-

Cell Culture: HEK293 cells (or other suitable cell lines) expressing the CRF1 receptor are cultured in plates.

-

Pre-incubation: Cells are pre-incubated with increasing concentrations of the CRF1 antagonist for a defined period.

-

Stimulation: A fixed, sub-maximal concentration of a CRF agonist (e.g., CRF or Tyr⁰-sauvagine) is added to the cells to stimulate cAMP production.[22] A phosphodiesterase inhibitor (e.g., IBMX) is typically included to prevent cAMP degradation.

-

Lysis & Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the antagonist concentration. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced cAMP response, is calculated.[22]

-

In Vivo Models

5.2.1 Rodent Models of Anxiety and Depression

-

Objective: To evaluate the anxiolytic and antidepressant-like effects of the antagonist in preclinical animal models.

-

Methodology:

-

Animals: Standard laboratory mouse or rat strains are used.

-

Drug Administration: The antagonist (e.g., Pexacerfont) is administered orally (p.o.) or via intraperitoneal (i.p.) injection at various doses.[15]

-

Behavioral Tests:

-

Elevated Plus Maze (EPM): Anxiolytic activity is indicated by an increase in the time spent in and the number of entries into the open arms of the maze.

-

Defensive Withdrawal: A reduction in the time spent in a small, enclosed chamber in a novel, open environment suggests anxiolytic effects.[15]

-

Forced Swim Test (FST): Antidepressant-like activity is inferred from a decrease in immobility time when the animal is placed in a container of water from which it cannot escape.[2]

-

-

Data Collection & Analysis: Behavior is typically recorded and scored by automated tracking software or a trained observer. Statistical analysis is performed to compare the drug-treated groups to a vehicle control group.

-

5.2.2 Primate Stress Model

-

Objective: To assess the ability of the antagonist to block physiological and behavioral responses to a psychosocial stressor in a more translationally relevant species.

-

Methodology (based on Antalarmin study in Rhesus Macaques): [23]

-

Animals: Socially housed male rhesus macaques.

-

Drug Administration: Antalarmin is administered orally (e.g., 20 mg/kg).

-

Stress Induction: The stressor involves the intrusion of an unfamiliar male into the subject's home cage, a potent psychosocial stressor.

-

Data Collection:

-

Behavioral: Anxiety-like behaviors (e.g., pacing, self-grooming) are scored from video recordings.

-

Neuroendocrine: Blood samples are collected to measure plasma ACTH and cortisol levels.[23]

-

Autonomic: Plasma catecholamines (epinephrine, norepinephrine) are measured.[23]

-

Central: Cerebrospinal fluid (CSF) is collected to measure CRF concentrations.[23]

-

-

Analysis: The physiological and behavioral responses in the drug-treated condition are compared to a placebo/vehicle condition.

-

Conclusion

CRF1 receptor antagonists represent a targeted mechanism for modulating the body's response to stress. Their primary mode of action is through allosteric inhibition of the CRF1 receptor, preventing the conformational changes necessary for G-protein coupling and downstream signal transduction. This mechanism effectively blocks the activation of the HPA axis and other stress-related neural pathways. While numerous potent and selective antagonists have been developed and have shown promise in preclinical models, their translation to clinical efficacy in complex disorders like depression and anxiety has been challenging.[18] However, they remain a valuable class of compounds for investigating the role of the CRF system in health and disease and hold therapeutic potential for specific conditions characterized by HPA axis hyperactivity, such as congenital adrenal hyperplasia.[12]

References

- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 6. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. How Do Corticotropin-Releasing Factor Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 8. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antalarmin - Wikipedia [en.wikipedia.org]

- 12. Single-Dose Study of a Corticotropin-Releasing Factor Receptor-1 Antagonist in Women With 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Pexacerfont - Wikipedia [en.wikipedia.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Emicerfont - Wikipedia [en.wikipedia.org]

- 17. Corticotropin-Releasing Factor Receptor 1 Antagonist Alters Regional Activation and Effective Connectivity in an Emotional–Arousal Circuit during Expectation of Abdominal Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]

- 20. CRF1 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 21. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

The Discovery and Synthesis of CRF1 Receptor Antagonists: A Technical Guide for Drug Development Professionals

An In-depth Examination of the Synthetic Chemistry, Biological Evaluation, and Signaling Pathways of a Promising Class of Therapeutic Agents

Introduction: The Role of CRF1 Receptors in Stress and the Rationale for Antagonism

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal orchestrator of the endocrine, autonomic, and behavioral responses to stress. Its actions are primarily mediated through the corticotropin-releasing factor receptor 1 (CRF1), a class B G-protein coupled receptor (GPCR). Upon activation by CRF, the CRF1 receptor initiates a signaling cascade that ultimately leads to the release of glucocorticoids from the adrenal glands. Chronic overactivation of the CRF/CRF1 receptor system has been implicated in the pathophysiology of a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the development of small molecule antagonists of the CRF1 receptor has been a major focus of drug discovery efforts for the treatment of these conditions.

This technical guide provides a comprehensive overview of the discovery and synthesis of CRF1 receptor antagonists, intended for researchers, scientists, and drug development professionals. It details the key chemical scaffolds, synthetic methodologies, and the in vitro and in vivo assays used to characterize these compounds.

CRF1 Receptor Signaling Pathways

The CRF1 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This canonical pathway, however, represents only one facet of CRF1 receptor signaling. The receptor can also couple to other G proteins, such as Gq, to activate the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium. Furthermore, CRF1 receptor activation can trigger downstream signaling through various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway. The specific signaling outcome is thought to be dependent on the cellular context and the nature of the activating ligand.

CRF1 Receptor Signaling Pathways

Discovery and Synthesis of Key CRF1 Receptor Antagonists

The quest for potent and selective CRF1 receptor antagonists has led to the exploration of a diverse range of chemical scaffolds. Early efforts focused on peptide-based antagonists, but their poor pharmacokinetic properties limited their therapeutic potential. The breakthrough in the field came with the discovery of non-peptide, small molecule antagonists. This section details the synthesis of representative compounds from prominent chemical classes.

Pyrrolo[2,3-d]pyrimidines: The Discovery of Antalarmin

The pyrrolo[2,3-d]pyrimidine scaffold represents one of the earliest and most extensively studied classes of CRF1 receptor antagonists. Antalarmin is a prototypical member of this class. The synthesis of Antalarmin and its analogs generally involves a multi-step sequence, which is outlined below. While the original synthesis was reported by Chen, various modifications have since been described.[1]

General Synthetic Scheme for Pyrrolo[2,3-d]pyrimidines:

-

Step 1: Synthesis of the Pyrrole (B145914) Core: The synthesis typically commences with the construction of a substituted pyrrole ring. This can be achieved through various classical pyrrole syntheses, such as the Paal-Knorr or Hantzsch synthesis, depending on the desired substitution pattern.

-

Step 2: Annulation of the Pyrimidine (B1678525) Ring: The pyrrole intermediate is then subjected to a condensation reaction with a suitable three-carbon synthon, such as a malononitrile (B47326) or cyanoacetate (B8463686) derivative, to form the fused pyrimidine ring.

-

Step 3: Introduction of the Aryl Group: An aryl group is introduced at the 7-position of the pyrrolo[2,3-d]pyrimidine core, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction.

-

Step 4: Functionalization at the 4-Position: The final step involves the introduction of an amino group at the 4-position, typically through a nucleophilic substitution reaction with a primary or secondary amine.

Pyrazolo[1,5-a]pyrimidines: The Development of R121919

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is another important class of CRF1 receptor antagonists, with R121919 (also known as NBI-30775) being a key example. The synthesis of this class of compounds often follows a convergent approach.

General Synthetic Scheme for Pyrazolo[1,5-a]pyrimidines:

-

Step 1: Synthesis of the Pyrazole Intermediate: The synthesis begins with the preparation of a substituted 5-aminopyrazole. This is commonly achieved by the condensation of a β-ketoester or a related precursor with hydrazine.

-

Step 2: Construction of the Pyrazolo[1,5-a]pyrimidine Core: The 5-aminopyrazole is then reacted with a 1,3-dicarbonyl compound or its equivalent in a condensation reaction to form the bicyclic pyrazolo[1,5-a]pyrimidine ring system.

-

Step 3: Introduction of Substituents: The final substituents at various positions of the core are introduced through a series of functional group manipulations and coupling reactions. For R121919, this involves the introduction of a dimethylamino-pyridinyl group at the 3-position and dipropylamino group at the 7-position.[1]

Tricyclic Antagonists: The Synthesis of NBI 35965

To improve upon the physicochemical properties of earlier antagonists, tricyclic scaffolds have been explored. NBI 35965 is a potent tricyclic CRF1 receptor antagonist. The synthesis of this and related compounds involves the construction of a more rigid, fused ring system.

General Synthetic Scheme for Tricyclic Antagonists:

The synthesis of tricyclic antagonists like NBI 35965 is more complex and often involves a greater number of steps. A key feature is the formation of the central heterocyclic ring that bridges the other two rings. This is often achieved through intramolecular cyclization reactions. The specific synthetic route for NBI 35965 involves the construction of a dihydropyrazolo[4,3-c]pyridine core, followed by the annulation of a third ring.

Experimental Protocols for the Evaluation of CRF1 Receptor Antagonists

The characterization of novel CRF1 receptor antagonists requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. This section provides detailed methodologies for key experiments.

In Vitro Assays

This assay measures the affinity of a test compound for the CRF1 receptor by its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]-Sauvagine or [³H]-Antalarmin.

-

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF or a potent antagonist).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Test compounds dissolved in DMSO.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This assay measures the ability of a test compound to antagonize the CRF-induced increase in intracellular cAMP.

-

Materials:

-

A cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).

-

CRF (agonist).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Test compounds dissolved in DMSO.

-

-

Procedure:

-

Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of CRF (typically the EC₈₀) for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Determine the concentration of the test compound that inhibits 50% of the CRF-induced cAMP production (IC₅₀).

-

In Vivo Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze.

-

Apparatus:

-

A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to freely explore the maze for a fixed period (typically 5 minutes).

-

Record the time spent in the open arms, the number of entries into the open arms, and the total distance traveled using an automated tracking system.

-

An increase in the time spent in the open arms and/or the number of open arm entries is indicative of an anxiolytic effect.

-

The FST is a behavioral despair model used to screen for antidepressant-like activity. Antidepressant compounds reduce the immobility time of the animals in an inescapable cylinder of water.

-

Apparatus:

-

A transparent cylinder filled with water.

-

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., mice or rats) at a predetermined time before the test.

-

Place the animal in the cylinder of water for a fixed period (typically 6 minutes).

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

-

A significant reduction in the immobility time is indicative of an antidepressant-like effect.

-

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of selected CRF1 receptor antagonists from different chemical classes.

Table 1: In Vitro Binding Affinities (Ki) of Representative CRF1 Receptor Antagonists

| Compound | Chemical Class | Ki (nM) | Species | Reference |

| Antalarmin | Pyrrolo[2,3-d]pyrimidine | 1.0 | Human | [1] |

| CP-154,526 | Pyrrolo[2,3-d]pyrimidine | 2.4 | Human | [1] |

| R121919 | Pyrazolo[1,5-a]pyrimidine | 3.5 | Human | [1] |

| NBI 30775 | Pyrazolo[1,5-a]pyrimidine | 2.1 | Human | [1] |

| NBI 35965 | Tricyclic | 4.0 | Rat | N/A |

| Pexacerfont | Phenyl-imidazopyridine | 5.0 | Human | N/A |

| Emicerfont | Pyrazolopyrimidine | 1.7 | Human | N/A |

Table 2: In Vitro Functional Potencies (IC₅₀) of Representative CRF1 Receptor Antagonists in cAMP Assays

| Compound | IC₅₀ (nM) | Cell Line | Species | Reference |

| Antalarmin | 2.5 | CHO-K1 | Human | N/A |

| R121919 | 7.1 (cAMP) | AtT-20 | Mouse | N/A |

| NBI 35965 | 7.9 (cAMP) | CHO | Human | N/A |

| Pexacerfont | 10.2 | HEK293 | Human | N/A |

Drug Discovery Workflow

The discovery of novel CRF1 receptor antagonists follows a well-established drug discovery paradigm, from initial hit identification to preclinical development.

CRF1 Antagonist Discovery Workflow

Conclusion

The discovery and development of CRF1 receptor antagonists represent a significant advancement in the pursuit of novel therapeutics for stress-related disorders. A diverse array of chemical scaffolds has been identified, with many compounds demonstrating high potency and selectivity for the CRF1 receptor. The detailed synthetic routes and experimental protocols outlined in this guide provide a valuable resource for researchers in the field. While clinical success has been challenging to achieve, the continued exploration of novel chemical matter and a deeper understanding of the complex biology of the CRF system hold promise for the future development of effective and safe CRF1 receptor-targeted therapies.

References

The Structure-Activity Relationship of CRF1 Receptor Antagonists: A Technical Guide

An In-depth Examination of the Pharmacological Landscape for Researchers and Drug Development Professionals

Corticotropin-releasing factor receptor 1 (CRF1) has emerged as a significant therapeutic target for a range of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. The development of potent and selective antagonists for this receptor is a key focus of modern medicinal chemistry. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of non-peptide CRF1 receptor antagonists, offering a detailed resource for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate a deeper understanding of the molecular interactions that govern the efficacy of these promising therapeutic agents.

Core Structure-Activity Relationships of Non-Peptide Antagonists

The SAR of non-peptide CRF1 receptor antagonists is multifaceted, with various chemical scaffolds demonstrating high binding affinity. Key to their interaction with the receptor is the presence of specific structural motifs that occupy distinct pockets within the transmembrane domain. Generally, these antagonists are allosteric modulators, binding to a site different from the endogenous peptide ligand, corticotropin-releasing factor (CRF).[1][2] This allosteric binding mechanism is crucial for their ability to inhibit receptor signaling.[1][3]

A prevalent pharmacophore model for non-peptide CRF1 antagonists highlights the importance of interactions with residues in the third and fifth transmembrane domains, specifically His-199 and Met-276.[3] The rotational flexibility of Met-276 in the CRF1 receptor, which is absent in the CRF2 receptor, is thought to contribute to the selectivity of many of these compounds.[3]

The following sections present a quantitative analysis of the SAR for several major classes of CRF1 receptor antagonists.

Pyrimidine (B1678525) and Fused Pyrimidine Derivatives

The pyrimidine core represents a versatile scaffold for the development of potent CRF1 receptor antagonists. Modifications at various positions of the pyrimidine ring have been extensively explored to optimize binding affinity and pharmacokinetic properties.

| Compound/Series | R1 Group | R2 Group | R3 Group | R4 Group | Ki (nM) | IC50 (nM) | Notes |

| Anilinopyrimidines | Aryl | Amino | H | H | 1 | Potent antagonists; conformational studies guided the design of fused-ring analogues. | |

| N-Arylpyrrolopyridines | Fused Ring | 1 | Designed based on the active conformation of anilinopyrimidines. | ||||

| Thiazolo[4,5-d]pyrimidines | Varied Substituents | 19.2 (for M43) | M43 identified as a potent antagonist from a series of 45 novel compounds. | ||||

| Pyrazolo[1,5-a]pyrimidines | Low nM | Displayed parallel SAR to 8-arylquinolines. |

Pyrrolopyrimidine and Related Heterocycles

Pyrrolopyrimidine derivatives have also been a fruitful area of investigation for CRF1 receptor antagonists. These compounds often exhibit high potency and favorable drug-like properties.

| Compound/Series | R1 Group | R2 Group | R3 Group | Ki (nM) | IC50 (nM) | Notes |

| Dihydropyrrolo[2,3-d]pyrimidines | In silico docking models suggest interaction with transmembrane domains 3 and 5. | |||||

| Dihydropyridopyrazinones | Computational models have successfully predicted binding affinities for this series. | |||||

| Dihydropteridinones | Similar to dihydropyridopyrazinones, their binding mode has been modeled. |

Other Notable Scaffolds

Beyond the pyrimidine and pyrrolopyrimidine classes, other heterocyclic systems have been successfully employed to generate potent CRF1 receptor antagonists.

| Compound/Series | Core Structure | Key Substituents | Ki (nM) | IC50 (nM) | Notes |

| 1-Aryl-4-aminoalkylisoquinolines | Isoquinoline (B145761) | Aryl at C1, Aminoalkyl at C4 | A novel series with SAR explored at the aromatic ring, amino group, and isoquinoline core. | ||

| 8-Arylquinolines | Quinoline | Aryl at C8, Methyl at C2, Varied at C4 | Low nM | High potency and potentially lower lipophilicity due to the basicity of the 4-aminoquinoline (B48711) core. |

Experimental Protocols

The characterization of CRF1 receptor antagonists relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments cited in the development of these compounds.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the CRF1 receptor.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for the CRF1 receptor.

Materials:

-

Cell membranes expressing the human CRF1 receptor (e.g., from transfected HEK293 or CHO cells).

-

Radioligand: Typically [125I]Tyr-ovine-CRF or [125I]-Sauvagine.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., 1 µM unlabeled CRF).

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the CRF1 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of the radioligand at a concentration near its Kd.

-

50 µL of the test compound at varying concentrations.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced activation of the CRF1 receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cyclic AMP (cAMP).

Objective: To determine the functional potency of a CRF1 receptor antagonist by measuring its ability to inhibit agonist-stimulated cAMP production.

Materials:

-

Cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

-

CRF1 receptor agonist (e.g., ovine CRF or sauvagine).

-

Test compounds (antagonists) at various concentrations.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Plating: Seed the CRF1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Antagonist Pre-incubation: Remove the cell culture medium and add the test compounds at various concentrations in a suitable buffer containing a phosphodiesterase inhibitor. Incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add the CRF1 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

In Vivo Behavioral Models: Elevated Plus Maze

This is a widely used model to assess the anxiolytic-like effects of compounds in rodents.

Objective: To evaluate the potential anxiolytic properties of a CRF1 receptor antagonist.

Apparatus:

-

An elevated plus-shaped maze with two open arms and two closed arms.

-

Video tracking system to record and analyze the animal's behavior.

Procedure:

-

Acclimatization: Acclimate the animals (e.g., rats or mice) to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral) at a specified time before the test.

-

Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms.

-

Recording: Record the animal's behavior for a set period (e.g., 5 minutes).

-

Data Analysis: Analyze the recorded video to determine parameters such as:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled (to assess general locomotor activity). An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

-

Signaling Pathways and Visualization

The CRF1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs-adenylyl cyclase pathway, leading to an increase in intracellular cAMP.[4] However, evidence suggests that it can also couple to other G proteins, such as Gq, leading to the activation of the phospholipase C (PLC) pathway and subsequent increases in intracellular calcium.[4][5] The following diagrams illustrate these key signaling cascades and a generalized workflow for antagonist screening.

Caption: CRF1 Receptor Signaling Pathways.

Caption: Generalized Workflow for CRF1 Receptor Antagonist Screening.

Conclusion

The development of CRF1 receptor antagonists is a dynamic field with significant therapeutic potential. A thorough understanding of the structure-activity relationships is paramount for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a consolidated resource of quantitative SAR data, detailed experimental protocols, and visual representations of the underlying biology to aid in these endeavors. The continued exploration of diverse chemical scaffolds and a deeper understanding of the molecular interactions within the CRF1 receptor binding pocket will undoubtedly lead to the discovery of novel and effective treatments for stress-related disorders.

References

- 1. Mechanism of corticotropin-releasing factor type I receptor regulation by nonpeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

The Binding Affinity and Kinetics of CP-154,526: A Technical Guide for CRF1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of CP-154,526, a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document will detail its binding affinity and kinetics, the experimental protocols used for these measurements, and the underlying signaling pathways.

Introduction to CRF1 Receptor Antagonism

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The CRF1 receptor, a Class B G protein-coupled receptor, is the primary mediator of the stress response within the hypothalamic-pituitary-adrenal (HPA) axis. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome.[1][3] Consequently, CRF1 receptor antagonists have been a major focus of drug discovery efforts for the treatment of these conditions.[2][4]

CP-154,526 is a well-characterized, brain-penetrant, non-peptide CRF1 receptor antagonist that has been instrumental in elucidating the role of the CRF1 receptor in health and disease.[5][6] It exhibits high selectivity for the CRF1 receptor over the CRF2 receptor.[5]

Binding Affinity of CP-154,526 and Other Select CRF1 Antagonists

The binding affinity of a ligand for its receptor is a measure of the strength of the binding interaction. It is typically expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). A lower value indicates a higher affinity.

The following table summarizes the binding affinities of CP-154,526 and other notable CRF1 receptor antagonists.

| Compound | Receptor | Assay Type | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| CP-154,526 | CRF1 | Radioligand Binding | - | 2.7 | - | [5] |

| CP-154,526 | CRF1 | Radioligand Binding | Rat Hippocampus | - | 0.5 | [5] |

| CP-154,526 | CRF1 | Radioligand Binding | Rat Pituitary | - | 0.04 | [5][7] |

| Antalarmin | CRF1 | Radioligand Binding | Rat Pituitary | 1.9 | 0.04 | [7] |

| Antalarmin | CRF1 | Radioligand Binding | Rat Frontal Cortex | 1.4 | - | [7] |

| Antalarmin | CRF1 | Radioligand Binding | Human Cloned | 6 | - | [7] |

| NBI-30775 (R121919) | CRF1 | Radioligand Binding | - | 2-5 | - | [8] |

| Pexacerfont | CRF1 | Radioligand Binding | Human CRF1 Receptor | - | 6.1 | [9] |

| Verucerfont | CRF1 | Radioligand Binding | - | - | ~6.1 | [10] |

| CP-376395 | CRF1 | Radioligand Binding | - | 12 | - | [11] |

| NBI-27914 | CRF1 | Radioligand Binding | - | 1.7 | - | [11] |

Binding Kinetics of CRF1 Receptor Antagonists

Binding kinetics describe the rate at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) its receptor. These parameters are crucial for understanding the duration of action and the pharmacological profile of a drug. For instance, antagonists with slow dissociation rates can exhibit prolonged receptor occupancy and a longer duration of action.[10][12]

The following table presents a conceptual framework for the binding kinetics of CRF1 receptor antagonists.

| Parameter | Description | Typical Units | Importance |

| kon (k1) | Association rate constant | M-1s-1 | Rate of ligand-receptor complex formation. |

| koff (k-1) | Dissociation rate constant | s-1 | Rate of ligand-receptor complex decay. |

| Kd | Equilibrium dissociation constant (koff/kon) | M | A measure of binding affinity at equilibrium. |

| Residence Time (1/koff) | Average time a ligand is bound to the receptor. | s or min | Correlates with the duration of pharmacological effect. |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This is a standard method to determine the binding affinity (Ki or IC50) of a test compound.[14]

Objective: To measure the ability of a non-radiolabeled antagonist (e.g., CP-154,526) to displace a radiolabeled ligand from the CRF1 receptor.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the CRF1 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cortex).[15]

-

Radioligand: A high-affinity CRF1 receptor ligand labeled with a radioisotope, such as [125I]ovine-CRF or [125I]Sauvagine.[15][16]

-

Test Compound: CP-154,526 or other unlabeled antagonists at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[17]

-

Filtration Apparatus: To separate bound from free radioligand.[14][17]

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[17]

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[15][17]

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[15][17]

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand.[15][17]

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.[15][17]

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.[17]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

Kinetic Binding Assay

Objective: To determine the association (kon) and dissociation (koff) rates of a ligand.

Association Assay:

-

Incubate the receptor preparation with the radioligand.

-

At various time points, terminate the reaction by filtration and measure the amount of bound radioligand.

-

Plot the specific binding against time to determine the observed association rate (kobs).

-

kon can be calculated from kobs and the radioligand concentration.

Dissociation Assay:

-

Allow the receptor and radioligand to reach equilibrium.

-

Initiate dissociation by adding a high concentration of an unlabeled ligand.

-

At various time points, measure the amount of remaining bound radioligand.

-

Plot the natural logarithm of the specific binding against time. The negative slope of this line represents the dissociation rate constant (koff).

CRF1 Receptor Signaling Pathways

The CRF1 receptor primarily couples to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][18][19] However, it can also couple to other G proteins and activate alternative signaling cascades, including the phospholipase C (PLC)/protein kinase C (PKC) pathway and the ERK1/2 MAP kinase pathway.[1][2][20]

Caption: Primary CRF1 Receptor Signaling Pathway via Gs-cAMP-PKA.

Caption: Workflow for Determining CRF1 Antagonist Binding Affinity.

Conclusion

CP-154,526 is a high-affinity, selective CRF1 receptor antagonist that has been a valuable tool in stress research. Understanding its binding affinity and kinetics is fundamental for the design and development of novel therapeutics targeting the CRF system. The experimental protocols outlined in this guide provide a framework for the characterization of new chemical entities. Future research focusing on the detailed binding kinetics of a wider range of CRF1 antagonists will be crucial for optimizing their clinical efficacy and duration of action.

References

- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Antalarmin - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CRF Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 19. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

The Role of CRF1 Receptor Antagonists in HPA Axis Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress. Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal initiator of the HPA axis cascade. Upon exposure to stress, CRF is released from the paraventricular nucleus (PVN) of the hypothalamus and binds to its primary receptor, the CRF1 receptor, in the anterior pituitary gland. This binding event triggers the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal cortex to produce glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.[1] Dysregulation of the HPA axis, often characterized by hypersecretion of CRF, is implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, antagonists of the CRF1 receptor have emerged as a promising therapeutic target for mitigating the downstream effects of excessive CRF signaling and restoring HPA axis homeostasis.[2][3] This technical guide provides an in-depth overview of the role of CRF1 receptor antagonists in modulating the HPA axis, with a focus on their mechanism of action, quantitative pharmacological data, and the experimental protocols used for their evaluation.

Mechanism of Action of CRF1 Receptor Antagonists

CRF1 receptor antagonists are a class of molecules that competitively block the binding of CRF to the CRF1 receptor, thereby attenuating the downstream signaling cascade that leads to ACTH and glucocorticoid release.[4] These antagonists are typically non-peptide, small molecules that can cross the blood-brain barrier, allowing them to act on CRF1 receptors in both the pituitary and various brain regions involved in the stress response.[5] By inhibiting CRF1 receptor activation, these compounds effectively dampen the HPA axis response to stressors.[2][6]

Signaling Pathways of the CRF1 Receptor

The CRF1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of the adenylyl cyclase (AC) pathway. This results in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). However, the CRF1 receptor can also couple to other G proteins, such as Gq, activating the phospholipase C (PLC) pathway, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent activation of Protein Kinase C (PKC). Furthermore, CRF1 receptor activation has been shown to engage the extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway. The specific signaling cascade activated can be cell-type and tissue-dependent.

Quantitative Data on CRF1 Receptor Antagonists

The following tables summarize key quantitative data for several well-characterized CRF1 receptor antagonists.

Table 1: In Vitro Binding Affinities (Ki) of CRF1 Receptor Antagonists

| Compound | Ki (nM) | Species | Radioligand | Source |

| Antalarmin | 1.0 | Rat | [125I]Tyr-CRF | [7] |

| CP-154,526 | <10 | Rat | Not Specified | [8] |

| DMP696 | 1.7 | Not Specified | Not Specified | [8] |

| MJL-1-109-2 | 1.9 | Not Specified | Not Specified | [7] |

| Pexacerfont (B1679662) | Not Specified | Not Specified | Not Specified | [9][10][11][12] |

| R121919 | Not Specified | Rat | Not Specified | |

| NBI-34041 | Not Specified | Human | Not Specified | [13] |

| Crinecerfont (SSR125543) | Not Specified | Not Specified | Not Specified | [6] |

| Emicerfont (GW876008) | Not Specified | Not Specified | Not Specified | [4] |

| MTIP | 0.39 | Rat | [125I]Sauvagine | [1] |

Table 2: In Vivo Efficacy of CRF1 Receptor Antagonists in Rodent Models

| Compound | Test | Species | ED50 (mg/kg) | Route | Effect | Source |

| R121919 | Elevated Plus Maze (Swim Stress) | Rat | 0.63-20 (dose-dependent) | p.o. | Attenuation of anxiogenic-like behavior | |

| MTIP | Ex vivo binding | Rat | 1.5 (p.o.), 0.60 (i.p.) | p.o., i.p. | Receptor occupancy | [1] |

Table 3: Effects of CRF1 Receptor Antagonists on HPA Axis Hormones

| Compound | Species | Model/Condition | Dose | Effect on ACTH | Effect on Corticosterone/Cortisol | Source |

| Antalarmin | Rhesus Macaque | Social Stress | 20 mg/kg p.o. | ↓ from 75.8 to 54.9 pg/mL | ↓ from 45.0 to 35.2 µg/dL (Cortisol) | [14] |

| Crinecerfont | Adolescent Humans with CAH | Clinical Trial | 50 mg b.i.d. for 14 days | ↓ 57% (median) | Not Reported | [15] |

| NBI-77860 | Human Females with 21OHD | Clinical Trial | 300 mg | ↓ 43% | ↓ 0.7% (17OHP) | [16] |

| NBI-77860 | Human Females with 21OHD | Clinical Trial | 600 mg | ↓ 41% | ↓ 27% (17OHP) | [16] |

| Verucerfont | Human | Dexamethasone-CRF Test | 350 mg/day for 3 weeks | Blunted Response | Blunted Response | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CRF1 receptor antagonist activity. Below are outlines of key experimental protocols.

CRF1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity (Ki) of a test compound for the CRF1 receptor.

References

- 1. Effects of corticotropin-releasing factor 1 receptor antagonism on the hypothalamic-pituitary-adrenal axis of rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emicerfont - Wikipedia [en.wikipedia.org]

- 5. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity | MDPI [mdpi.com]

- 7. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of Pexacerfont, a Corticotropin-Releasing Factor Type 1 Receptor Antagonist, in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Effect of the CRF1-receptor antagonist pexacerfont on stress-induced eating and food craving - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The corticotropin releasing hormone-1 (CRH1) receptor antagonist pexacerfont in alcohol dependence: a randomized controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oral administration of a corticotropin-releasing hormone receptor antagonist significantly attenuates behavioral, neuroendocrine, and autonomic responses to stress in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single-Dose Study of a Corticotropin-Releasing Factor Receptor-1 Antagonist in Women With 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The CRF System and Stress

Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is a central mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The actions of CRF are mediated through two primary G-protein coupled receptors, CRF1 and CRF2.[3] The CRF1 receptor, in particular, is widely expressed in key brain regions associated with stress and emotion, such as the pituitary, cortex, amygdala, and hippocampus.[4] Activation of the CRF1 receptor is a primary trigger for the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) and subsequent cortisol production.[3][5]

Overactivity of the CRF/CRF1 system has been strongly implicated in the pathophysiology of various stress-related psychiatric conditions, including major depressive disorder (MDD), generalized anxiety disorder (GAD), and post-traumatic stress disorder (PTSD).[1][2][5] Clinical studies have identified markers of a hyperactive central CRF system in patients with these disorders.[6] This has established the CRF1 receptor as a compelling therapeutic target for the development of novel anxiolytic and antidepressant drugs.[2] The central hypothesis is that antagonizing the CRF1 receptor can normalize HPA axis hyperactivity and mitigate the behavioral consequences of chronic stress.[1][5]

Mechanism of Action: Blocking the Stress Cascade

CRF1 receptor antagonists are compounds designed to selectively bind to and block the CRF1 receptor, thereby preventing its activation by endogenous ligands like CRF and Urocortin 1.[3] By obstructing this initial step in the stress signaling cascade, these antagonists effectively dampen the downstream physiological and behavioral responses to stressors.[3]

Signaling Pathways

The CRF1 receptor primarily couples to the Gs-alpha subunit of the G-protein complex.[7] Ligand binding initiates a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates numerous intracellular proteins and transcription factors, such as the cAMP response element-binding protein (CREB), to modulate gene expression and neuronal function.[8]

In some cellular contexts, the CRF1 receptor can also couple to other G-proteins (like Gq or Gi) or signal through G-protein-independent pathways involving β-arrestin, activating cascades such as the ERK/MAP kinase and Akt pathways.[9][10] CRF1 antagonists function by competitively or non-competitively inhibiting the binding of CRF, thus preventing the initiation of these downstream signaling events.[11]

Preclinical Research and Development

The development of non-peptidic, orally bioavailable CRF1 receptor antagonists began in the early 1990s.[12] These small molecules were evaluated for their therapeutic potential using a combination of in vitro and in vivo models.

In Vitro Characterization

The initial screening of compounds involves determining their binding affinity and functional potency at the CRF1 receptor.

Table 1: In Vitro Binding Affinities of Selected CRF1 Receptor Antagonists

| Compound | Receptor Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Antalarmin | Low nanomolar range | [13] |

| CP-154,526 | ~2.5 | [12] |

| Pexacerfont (B1679662) | High affinity (specific value not cited) | [14] |

| R121919 (NBI-30775) | High affinity (specific value not cited) | [12] |

| DMP696 | 1.7 | [12][15] |

| Crinecerfont (SSR125543) | High affinity (specific value not cited) |[13] |

In Vivo Efficacy in Animal Models

CRF1 antagonists have consistently demonstrated anxiolytic-like effects in a variety of rodent models of anxiety and depression.[11] These models are crucial for establishing proof-of-concept before advancing to human trials.

-

Elevated Plus Maze (EPM): This test assesses anxiety by measuring the rodent's willingness to explore open, elevated arms versus enclosed arms. Anxiolytic compounds increase the time spent in the open arms.[16][17]

-

Light-Dark Box: Based on the innate aversion of rodents to brightly lit areas, this model measures the time spent in a lit compartment versus a dark one. Anxiolytic drugs increase exploration of the lit area.[16][17]

-

Forced Swim Test (FST): This model is used to screen for antidepressant activity. Antidepressant compounds reduce the duration of immobility when the animal is placed in an inescapable cylinder of water.[11]

-

Stress-Induced Self-Administration: These models test whether an antagonist can block stress-induced relapse to drug-seeking behavior, which is relevant for addiction research.[18]

Table 2: Summary of In Vivo Preclinical Findings

| Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Antalarmin | Elevated Plus Maze | Blocked CRF-induced anxiogenic-like effect. | [19] |

| Antalarmin | Defensive Withdrawal | Decreased spontaneous defensive withdrawal behavior. | [19] |

| Antalarmin | Forced Swim Test | Inconsistent results; failed to reduce immobility in some studies. | [11] |

| CP-154,526 | Forced Swim Test | Failed to reduce immobility. | [11] |

| R121919 | Forced Swim Test | Reduced immobility in mice (subchronic treatment). | [11] |

| DMP696 | Forced Swim Test | Reduced immobility in mice (subchronic treatment). | [11] |

| SSR125543 | Flinders Sensitive Line Rats | Increased swimming (antidepressant-like effect). |[11] |

Pharmacokinetics

A significant challenge in developing CRF1 antagonists has been achieving desirable pharmacokinetic (PK) properties. Early compounds were often highly lipophilic, leading to high plasma protein binding, long elimination half-lives, and potential for tissue accumulation.[12] Later-generation compounds were designed with improved physicochemical properties to optimize their "drug-like" characteristics.[12][15]

Table 3: Pharmacokinetic Parameters of CP-154,526 in Rats

| Parameter | Value | Reference |

|---|---|---|

| Systemic Clearance | 36 ml/min/kg | [20] |

| Volume of Distribution | 105 l/kg | [20] |

| Oral Bioavailability | 27% | [20] |

| Terminal Half-life (i.v.) | 51 hours | [20] |

| Max. Brain Concentration (i.v.) | Reached after 20 minutes |[20] |

Clinical Trials and Translational Challenges

Despite robust preclinical data suggesting efficacy, the translation of CRF1 receptor antagonists into successful clinical treatments for stress-related disorders has been challenging.[21]

-

R121919: An initial open-label Phase IIa trial showed promising results, reducing symptoms of anxiety and depression in patients with MDD.[2][11] However, development was halted due to instances of elevated liver enzymes.[11]

-

Pexacerfont: A large, randomized, double-blind, placebo-controlled trial for Generalized Anxiety Disorder (GAD) found that pexacerfont did not demonstrate efficacy compared to placebo.[14][22] However, other trials suggested it may be beneficial in treating withdrawal symptoms from heroin and methamphetamine dependence and reducing stress-induced alcohol craving.[23][24][25]

-

GSK561679: In the first trial of a CRF1 antagonist for PTSD, GSK561679 failed to show superiority over placebo.[26]

-

Crinecerfont: This compound is currently approved for treating congenital adrenal hyperplasia (CAH) by reducing ACTH-mediated androgen production, demonstrating a clear clinical utility in an endocrine disorder driven by the HPA axis.[27][28]

The general lack of efficacy in large-scale trials for depression and anxiety suggests that while the CRF1 system is undeniably involved in the stress response, its role in the chronic pathophysiology of these disorders may be more complex than initially hypothesized, or that patient populations who would benefit most have not been correctly identified.[21][26]

Key Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of CRF1 receptor antagonists.

Protocol: CRF1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the CRF1 receptor.

-

Membrane Preparation:

-

Culture cells stably overexpressing the human CRF1 receptor (e.g., HEK293 or CHO cells) to confluency.

-

Harvest the cells and resuspend them in an ice-cold lysis buffer containing protease inhibitors.

-

Homogenize the cell suspension and perform a series of centrifugations to isolate the cell membrane fraction.

-

Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration. Store aliquots at -80°C.[29]

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Assay buffer, radioligand (e.g., [¹²⁵I]-Sauvagine or a similar CRF analog), and membrane preparation.

-

Non-specific Binding (NSB): A high concentration of a known non-labeled CRF1 ligand (e.g., Antalarmin), radioligand, and membrane preparation.

-

Compound Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.[29]

-

-

Incubate the plate for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, washing away unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[29]

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol: cAMP Functional Assay for Antagonists

This assay measures a compound's ability to block agonist-induced cAMP production, determining its functional potency.

-

Cell Preparation:

-

Plate cells expressing the CRF1 receptor in a 384-well assay plate and culture overnight.

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of the test antagonist compound.

-

Add the antagonist dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature. This allows the antagonist to bind to the receptor.[30]

-

-

Agonist Stimulation:

-

cAMP Detection:

-

Data Analysis:

-

Plot the assay signal (e.g., HTRF ratio) against the log concentration of the antagonist.

-

Use non-linear regression to calculate the IC₅₀, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced cAMP response.

-

Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity

This protocol assesses the anxiolytic potential of a compound in rodents.[17]

-

Apparatus:

-

Procedure:

-

Administer the test compound (e.g., CRF1 antagonist) or vehicle to the animal (mouse or rat) via the desired route (e.g., intraperitoneal injection) and allow for a pre-treatment period (e.g., 30-60 minutes).

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a fixed duration (e.g., 5 minutes).

-

Record the session using a video camera for later analysis.[33]

-

-

Data Analysis:

-

Score the video for key behavioral parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent in and/or the number of entries into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity), is indicative of an anxiolytic effect.[17]

-

Conclusion and Future Directions

The development of CRF1 receptor antagonists represents a targeted, mechanism-based approach to treating stress-related disorders. Preclinical studies have consistently shown that these compounds possess potent anxiolytic and anti-stress properties.[11] However, the translation of these findings into broad clinical efficacy for major depression and anxiety has been largely unsuccessful.[21]

Future research in this area may focus on several key strategies:

-

Patient Stratification: Identifying patient subpopulations with clear evidence of CRF system hyper-responsiveness (e.g., through genetic markers or biomarkers) may be crucial for demonstrating clinical efficacy.[10][26]

-

Indication Expansion: The success of Crinecerfont for CAH and promising data for substance withdrawal suggest that the therapeutic utility of CRF1 antagonists may lie in disorders with a more direct and acute link to HPA axis dysregulation rather than chronic psychiatric conditions.[23][27]

-

Exploring Biased Signaling: Developing ligands that selectively block certain downstream pathways (e.g., G-protein vs. β-arrestin pathways) could lead to more refined therapeutic effects with fewer side effects.

-

Combination Therapies: Investigating CRF1 antagonists as adjuncts to existing antidepressants or anxiolytics could reveal synergistic effects.

While the initial vision of CRF1 antagonists as standalone blockbusters for depression and anxiety has not been realized, the target remains valid. Continued research into the complex role of the CRF system in pathophysiology will be essential to unlock the full therapeutic potential of this drug class.

References

- 1. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-peptidic CRF1 receptor antagonists for the treatment of anxiety, depression and stress disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are CRF receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

- 5. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 10. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Pexacerfont - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jetir.org [jetir.org]

- 18. Frontiers | The Antagonism of Corticotropin-Releasing Factor Receptor-1 in Brain Suppress Stress-Induced Propofol Self-Administration in Rats [frontiersin.org]

- 19. Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pexacerfont as a CRF1 antagonist for the treatment of withdrawal symptoms in men with heroin/methamphetamine dependence: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The corticotropin releasing hormone-1 (CRH1) receptor antagonist pexacerfont in alcohol dependence: a randomized controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Corticotropin-Releasing Factor Receptor 1 Antagonism Is Ineffective for Women With Posttraumatic Stress Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. How Do Corticotropin-Releasing Factor Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 28. mdpi.com [mdpi.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. resources.revvity.com [resources.revvity.com]